molecular formula C11H10BrNO3S B3087528 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one CAS No. 1174429-23-2

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one

Cat. No.: B3087528
CAS No.: 1174429-23-2
M. Wt: 316.17 g/mol
InChI Key: QDXOPRNMGJWKAY-UHFFFAOYSA-N
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Description

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that features a unique combination of bromine, morpholine, and thieno[3,2-b]pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one typically involves the following steps:

    Formation of the Thieno[3,2-b]pyran Core: The thieno[3,2-b]pyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-bromoacrylate.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.

    Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a sulfoxide or sulfone .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is unique due to its combination of a thieno[3,2-b]pyran core with bromine and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

3-bromo-5-morpholin-4-ylthieno[3,2-b]pyran-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-7-6-17-11-8(14)5-9(16-10(7)11)13-1-3-15-4-2-13/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXOPRNMGJWKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An oven-dried 100 mL round-bottom flask was charged with a magnetic stirring bar, 1-(4-bromo-3-hydroxythiophen-2-yl)-3-morpholinopropane-1,3-dione (1.95 g, 5.83 mmol) and dissolved in dichloromethane (30 mL) under magnetic stirring. Trifluoromethanesulfonic anhydride (2.45 mL, 14.6 mmol) was added portionwise over 2 minutes, and the reaction was stirred at room temperature. After stirring overnight, the reaction was concentrated in vacuo and redissolved in methanol (10 mL). After stirring for 4 hours, the reaction was concentrated in vacuo and diluted with aqueous 5% sodium bicarbonate solution (100 mL). The reaction was transferred to a separatory funnel and extracted three times with dichloromethane (100 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 3-bromo-5-morpholino-7H-thieno[3,2-b]pyran-7-one (103) (1.52 g, 4.81 mmol, 82%) as a brown solid.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 2
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 3
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 5
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Reactant of Route 6
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one

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